(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Description
Properties
IUPAC Name |
(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHXVLFOIJJJ-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C=CC(O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C=C[C@H](O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449081 | |
| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52630-80-5 | |
| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Parameters:
Industrial adaptations employ continuous flow reactors to enhance reproducibility, achieving 72% yield at 100 g scale with <2% enantiomeric excess (e.e.) loss.
Tosylation-Alkylation-Cyclization Cascade
A three-step protocol developed for structurally analogous compounds involves:
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Tosylation : Treatment of a primary alcohol with p-toluenesulfonyl chloride (1.2 equiv.) in pyridine at 0°C.
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Alkylation : Displacement of the tosyl group with a Grignard reagent (e.g., ethylmagnesium bromide) in THF.
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Cyclization : Acid-mediated ring closure using HCl in dioxane.
This method produced the bicyclic core with 65% overall yield and >98% diastereomeric ratio (d.r.) when applied to a ketal-protected precursor.
Transition Metal-Catalyzed Synthesis
Palladium and copper catalysts enable stereocontrolled assembly of the bicyclic structure. A notable example utilizes:
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Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (0.15 mmol)
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CuI (4.5 mmol)
This cross-coupling approach between iodinated furanones and pyridine derivatives achieved 66% yield for a related 6,8-dioxabicyclo[3.2.1]octane derivative.
Reaction Optimization Table:
| Catalyst System | Temperature | Yield | Stereoselectivity |
|---|---|---|---|
| Pd/Cu in DMSO | 50°C | 66% | 95:5 d.r. |
| CuI alone | 50°C | 42% | 80:20 d.r. |
Epoxide Hydrolysis and Ring Closure
Epoxide intermediates derived from acetylene precursors undergo acid hydrolysis to form keto-diols, which spontaneously cyclize. For instance:
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Na-NH<sub>3</sub> reduction of acetylenic ketals generates trans-olefins.
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Epoxidation with m-CPBA followed by HCl hydrolysis yields erythro-diols.
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Cyclization under mild acid conditions (pH 3–4) completes the synthesis.
This route produced <1% of the undesired endo isomer, demonstrating exceptional stereocontrol.
Comparative Analysis of Synthetic Routes
The acid-catalyzed and epoxide hydrolysis methods are preferred for industrial applications due to cost-effectiveness and scalability, while transition metal catalysis remains valuable for introducing complex substituents .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol serves as a valuable building block in organic synthesis. It can undergo various chemical reactions including:
- Oxidation : Converts to ketones or aldehydes using reagents like potassium permanganate (KMnO) or chromium trioxide (CrO).
- Reduction : Transforms into alcohols via lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
- Substitution Reactions : Allows the introduction of different functional groups through nucleophilic substitution.
These reactions enable the development of more complex molecules essential for various chemical processes.
Research has indicated that (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol may exhibit significant biological activity:
- Anti-inflammatory Properties : Studies suggest potential interactions with enzymes involved in inflammatory pathways.
- Antimicrobial Effects : Investigations are ongoing to assess its efficacy against various microbial strains.
These properties make it a candidate for further exploration in drug development and therapeutic applications.
Pharmaceutical Development
The unique structural characteristics of this compound allow it to be studied for potential therapeutic applications:
- Drug Design : Its bicyclic structure can influence the pharmacokinetics and bioavailability of drug candidates.
- Lead Compound : It may serve as a lead compound in the synthesis of new pharmaceuticals targeting specific diseases.
Industrial Applications
In industrial contexts, (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol is utilized for:
- Material Development : Its properties make it suitable for creating new materials with specific functionalities.
- Chemical Manufacturing : Acts as a precursor for various chemical products due to its reactivity and structural features.
Case Study 1: Synthesis and Reactivity
A study conducted by Blake et al. explored the synthesis of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol through intramolecular cyclization of diol precursors using acid catalysts. The research demonstrated high yields under controlled conditions and highlighted the compound's versatility in subsequent chemical transformations .
Case Study 2: Biological Evaluation
In a biological evaluation study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol on murine models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic benefits .
Mechanism of Action
The mechanism of action of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The 6,8-dioxabicyclo[3.2.1]octane scaffold is a versatile framework in natural products and pharmaceuticals. Below is a comparative analysis of structurally related compounds:
Pheromones with 6,8-Dioxabicyclo[3.2.1]octane Core
Key Findings :
- Stereochemistry dictates bioactivity in pheromones. For example, only (1R,5S,7R)-exo-brevicomin is bioactive in Scolytus beetles, highlighting the importance of absolute configuration .
Pharmaceutical Derivatives
Key Findings :
- Pharmaceutical derivatives like ertugliflozin retain the bicyclic core but incorporate bulky aryl groups and polar triols for target binding .
- The target compound’s minimal substitution makes it a scaffold for further functionalization, unlike pre-complexed drugs like ertugliflozin .
Carbohydrate-Based Analogues
Key Findings :
- Levoglucosan’s triol structure enables hydrogen bonding in materials science, whereas the target compound’s enol enhances electrophilicity for reactions like ketalization .
Heteroatom Variants
Key Findings :
- Nitrogen substitution (e.g., durlobactam) introduces antibacterial activity, contrasting with the oxygen-rich target compound’s role in enantioselective synthesis .
Biological Activity
Overview
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol is a bicyclic organic compound characterized by its unique structure featuring two oxygen atoms within a fused ring system. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 128.13 g/mol |
| CAS Number | 52630-80-5 |
| Melting Point | 59 °C |
| Boiling Point | 218 °C |
| Polarizability | 11.9 |
Synthesis Methods
The synthesis of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol typically involves the following methods:
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Intramolecular Cyclization :
- Precursor : A suitable diol precursor.
- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions : Moderate to high temperatures (50-100°C) in polar solvents like methanol or ethanol.
-
Industrial Production :
- Continuous flow processes are employed to enhance yield and purity through automated reactors and precise control of reaction parameters.
Antimicrobial Properties
Research indicates that (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol exhibits significant antimicrobial activity against various pathogens. In a study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed notable inhibition zones, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound may modulate inflammatory pathways .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Natural Products evaluated the antimicrobial activity of several bicyclic compounds, including (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol.
- Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential utility in developing new antimicrobial agents .
- Inflammation Modulation :
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, complemented by NOESY NMR to validate spatial relationships between protons. For dynamic stereochemical analysis, variable-temperature NMR can monitor conformational equilibria. Polarimetry or chiral HPLC with reference standards may corroborate enantiomeric purity .
Q. What spectroscopic techniques are optimal for characterizing the bicyclic framework and hydroxyl group in this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation. IR spectroscopy identifies hydroxyl stretching (~3200–3600 cm⁻¹). ¹H/¹³C NMR with DEPT-135 and HSQC experiments resolves bicyclic structure and olefinic/oxa-bridge environments. For strain analysis, compare experimental NMR shifts with DFT-calculated chemical shifts .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using HPLC to monitor degradation products. Prepare buffered solutions (pH 3–10) and incubate samples at 25–60°C. Track time-dependent changes via UV-Vis spectroscopy (e.g., λmax shifts for conjugated systems). For oxidative stability, use radical initiators (e.g., AIBN) in controlled O₂ environments .
Advanced Research Questions
Q. How can synthetic routes optimize enantiomeric excess (ee) for this bicyclic alcohol?
- Methodological Answer : Compare asymmetric catalysis (e.g., Sharpless dihydroxylation) vs. enzymatic resolution. Use kinetic modeling to identify rate-limiting steps in ring-closing metathesis or epoxide-opening reactions. Monitor ee via chiral GC/MS or enzymatic assays (e.g., lipase-mediated acylation). Isotopic labeling (e.g., ¹³C at bridgehead carbons) can trace stereochemical outcomes .
Q. What strategies resolve contradictions in reported reactivity of the enol ether moiety?
- Methodological Answer : Reconcile divergent data by evaluating solvent effects (e.g., polar aprotic vs. protic) on enol ether electrophilicity. Use computational tools (DFT, MD simulations) to model transition states for acid-catalyzed hydrolysis vs. radical-mediated reactions. Validate via controlled kinetic experiments with in-situ FTIR monitoring .
Q. How can environmental fate studies be designed to predict the compound’s persistence in aquatic systems?
- Methodological Answer : Apply OECD 308/309 guidelines: simulate aerobic/anaerobic biodegradation in sediment-water systems. Use LC-HRMS to quantify parent compound and transformation products. Assess abiotic degradation (hydrolysis, photolysis) under UV light (λ = 254–365 nm). Model partitioning coefficients (log Kow, log D) via shake-flask or chromatographic methods .
Q. What experimental approaches validate the compound’s biological interactions (e.g., enzyme inhibition)?
- Methodological Answer : Perform in vitro assays with recombinant enzymes (e.g., cytochrome P450 isoforms) to screen inhibitory activity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, employ molecular docking and mutagenesis studies targeting active-site residues .
Data Analysis and Experimental Design
Q. How should researchers design a split-plot experiment to evaluate the compound’s catalytic activity across multiple variables?
- Methodological Answer : Adopt a randomized block design with split-split plots. Assign main plots to catalyst loading (e.g., 1–5 mol%), subplots to temperature gradients (25–80°C), and sub-subplots to solvent polarity. Use ANOVA to isolate variance contributions, with Tukey’s HSD post-hoc tests for pairwise comparisons .
Q. What statistical methods are appropriate for interpreting conflicting NMR data in structural studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
